molecular formula C15H16O2 B11878648 Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- CAS No. 828254-85-9

Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-

Cat. No.: B11878648
CAS No.: 828254-85-9
M. Wt: 228.29 g/mol
InChI Key: LVXKXSGSJWTTLA-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ol with tetrahydrofuran in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Catalyst: Palladium on carbon (Pd/C) or copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

    Reaction Time: 6-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3

Major Products Formed

    Oxidation: Formation of naphthalen-1-yloxyacetic acid derivatives

    Reduction: Formation of naphthalen-1-yloxymethyl alcohol derivatives

    Substitution: Formation of various substituted tetrahydrofuran derivatives

Scientific Research Applications

2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways

    Affecting Gene Expression: Influencing the transcription and translation of specific genes

Comparison with Similar Compounds

Similar Compounds

  • 2-((Naphthalen-1-yloxy)methyl)oxirane
  • 2-((Naphthalen-1-yloxy)methyl)tetrahydropyran
  • 2-((Naphthalen-1-yloxy)methyl)furan

Uniqueness

2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

828254-85-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxolane

InChI

InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2

InChI Key

LVXKXSGSJWTTLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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